![molecular formula C24H22FN3O3S2 B2724757 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide CAS No. 1790193-80-4](/img/structure/B2724757.png)
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the fluorobenzyl and methoxyphenyl groups could potentially influence the compound’s properties and biological activity.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Thiophenols Detection
Fluorescent probes based on specific structural frameworks, similar to the one mentioned, have been developed for the selective discrimination of thiophenols over aliphatic thiols. These probes are significant in environmental and biological sciences for detecting toxic benzenethiols, given their sensitivity and selectivity facilitated by intramolecular charge transfer pathways. The design of such probes often involves the incorporation of electron-withdrawing groups and linkers that enable reversible bond formation, enhancing their detection capabilities with low detection limits and quantitative recovery in water samples (Wang et al., 2012).
Antimicrobial Agents
Compounds with a structure incorporating pyrimidine linked to various substituents have shown promising biological activities, including significant larvicidal and antimicrobial effects. Research indicates that the presence of certain electron-withdrawing groups attached to the benzyl ring can enhance these activities, potentially due to the interaction of these compounds with biological targets. Such compounds are explored for their potential in addressing bacterial and fungal infections, showcasing their importance in medicinal chemistry for developing new antimicrobial agents (Gorle et al., 2016).
Cancer Therapy
In the realm of photodynamic therapy (PDT) for cancer treatment, certain compounds characterized by their high singlet oxygen quantum yield have been synthesized. These compounds, featuring benzenesulfonamide derivative groups, exhibit properties making them potent Type II photosensitizers. Their photophysical and photochemical attributes, including good fluorescence properties and high singlet oxygen quantum yields, position them as promising candidates for PDT, underlining their potential in advancing cancer therapy solutions (Pişkin et al., 2020).
Synthesis and Characterization of Antibacterial and Antifungal Agents
Novel derivatives, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, have been synthesized and demonstrated significant antibacterial and antifungal activities. These activities are comparable to standard agents like Ampicillin and Flucanazole, highlighting their potential in developing new antimicrobial therapies. The synthesis and characterization of these compounds provide valuable insights into structure-activity relationships, guiding the design of more effective antimicrobial agents (Helal et al., 2013).
Propiedades
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S2/c1-3-20(22(29)26-17-6-4-5-7-19(17)31-2)33-24-27-18-12-13-32-21(18)23(30)28(24)14-15-8-10-16(25)11-9-15/h4-13,20H,3,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOJEUCLYJRMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

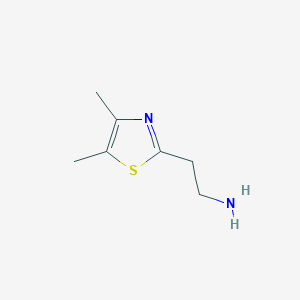
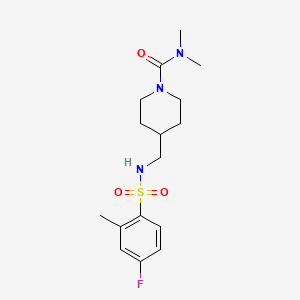
![N-(3-chloro-4-fluorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2724679.png)

![ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2724681.png)
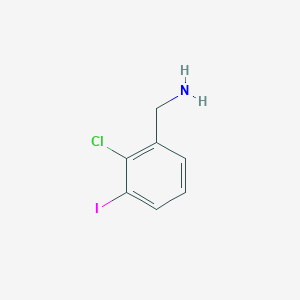
![Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate](/img/structure/B2724685.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2724687.png)
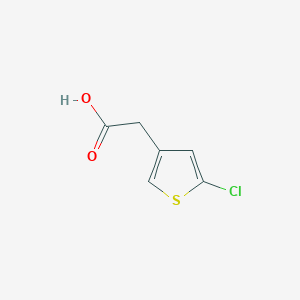
![Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2724693.png)

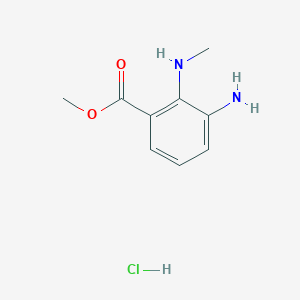
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2724697.png)